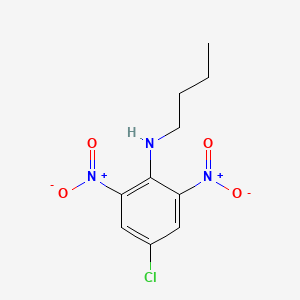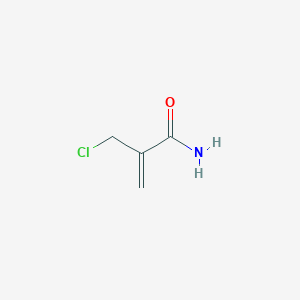
2-(Chloromethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)prop-2-enamide is an organic compound that features both an amide and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with hydrochloric acid, followed by the addition of ammonia to form the desired amide. Another method includes the direct chlorination of prop-2-enamide using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where prop-2-enamide is treated with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Addition Reactions: The alkene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Polymerization: The compound can undergo polymerization to form polyacrylamides, which are useful in various industrial applications.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild conditions.
Addition: Halogens (e.g., bromine), hydrogen gas, and catalysts like palladium are used for addition reactions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Addition: Products include dihalides, hydrogenated compounds, and other addition products.
Polymerization: Polyacrylamides with varying molecular weights and properties.
Scientific Research Applications
2-(Chloromethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of water treatment chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)prop-2-enamide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Acrylamide: Similar in structure but lacks the chloromethyl group.
Methacrylamide: Contains a methyl group instead of a chloromethyl group.
N-Methylprop-2-enamide: Features a methyl group on the nitrogen atom instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)prop-2-enamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where such reactivity is desired .
Properties
CAS No. |
61152-88-3 |
|---|---|
Molecular Formula |
C4H6ClNO |
Molecular Weight |
119.55 g/mol |
IUPAC Name |
2-(chloromethyl)prop-2-enamide |
InChI |
InChI=1S/C4H6ClNO/c1-3(2-5)4(6)7/h1-2H2,(H2,6,7) |
InChI Key |
UANLRBJZMNYBAC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


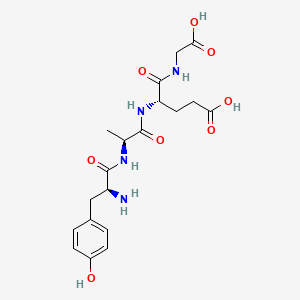
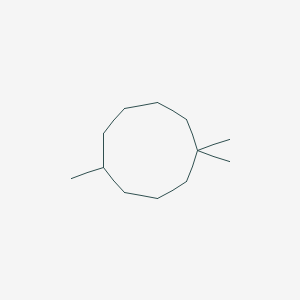
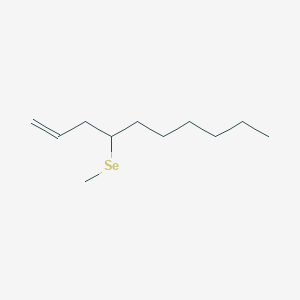
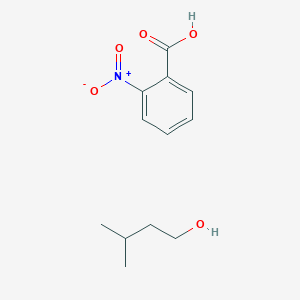
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
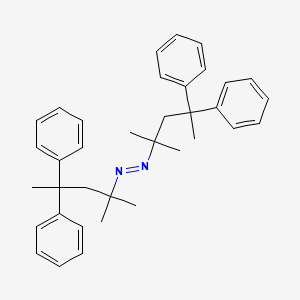
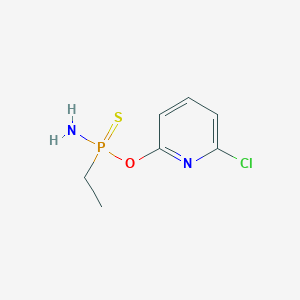
![Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane](/img/structure/B14581126.png)
![3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid](/img/structure/B14581128.png)
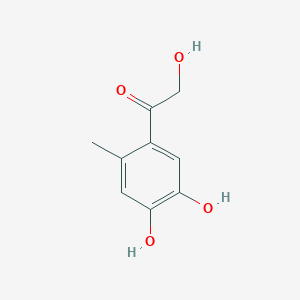
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)

